

Technical Guide to the Spectroscopic Analysis of Novel Alkaloids from *Picrasma quassioides*

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Compound of Interest

Compound Name: *Kumujian A*

Cat. No.: *B3038070*

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Disclaimer: Extensive searches of the scientific literature did not yield specific spectroscopic data for a compound explicitly named "**Kumujian A**". The name "Kumu" is a traditional term for the plant *Picrasma quassioides*, which is known to produce a variety of alkaloids.[1] This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for a recently discovered β -carboline alkaloid isolated from *Picrasma quassioides*, serving as a representative example of the characterization of novel compounds from this source.

This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the spectroscopic data and experimental protocols involved in the structural elucidation of novel natural products.

Spectroscopic Data of a Representative Novel Alkaloid

The following data pertains to a newly isolated alkaloid from the stems of *Picrasma quassioides*. The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1][2]

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition of the molecule, which is crucial for determining its molecular formula.

Parameter	Value
Ionization Mode	ESI+
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₃
Calculated m/z	[M+H] ⁺ 219.0764
Measured m/z	[M+H] ⁺ 219.0766

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were recorded in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	137.1	-
3	123.6	8.23 (s)
4	153.7	7.08 (d, 6.8)
4a	118.1	-
5	122.2	6.97 (d, 6.8)
6	99.7	-
7	121.6	-
8	124.3	-
8a	139.0	-
9a	155.7	-
1-CH ₃	53.1	4.12 (s)
4-OCH ₃	56.2	3.98 (s)
1-NH	-	11.04 (br. s)

Data adapted from recent studies on new alkaloids from *Picrasma quassioides*.[\[3\]](#)

Infrared (IR) Spectroscopic Data

While specific IR data for this exact new alkaloid is not detailed in the primary source, typical IR spectra for related canthin-6-one alkaloids from *Picrasma quassioides* show characteristic absorption bands.^[4]

Wavenumber (cm ⁻¹)	Functional Group
~3415	O-H stretch (hydroxyl group)
~1650	C=O stretch (lactam carbonyl)

Experimental Protocols

The following protocols are based on established methodologies for the isolation and spectroscopic analysis of alkaloids from *Picrasma quassioides*.

Isolation and Purification

The dried and powdered stems of *Picrasma quassioides* are typically subjected to extraction with an organic solvent such as 80% ethanol. The resulting crude extract is then partitioned and subjected to various chromatographic techniques for the isolation of individual compounds. These methods include:

- Column Chromatography: Using silica gel, ODS (octadecylsilane), and Sephadex LH-20.
- Semi-preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.

Mass Spectrometry

High-resolution mass spectra are generally acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode.

NMR Spectroscopy

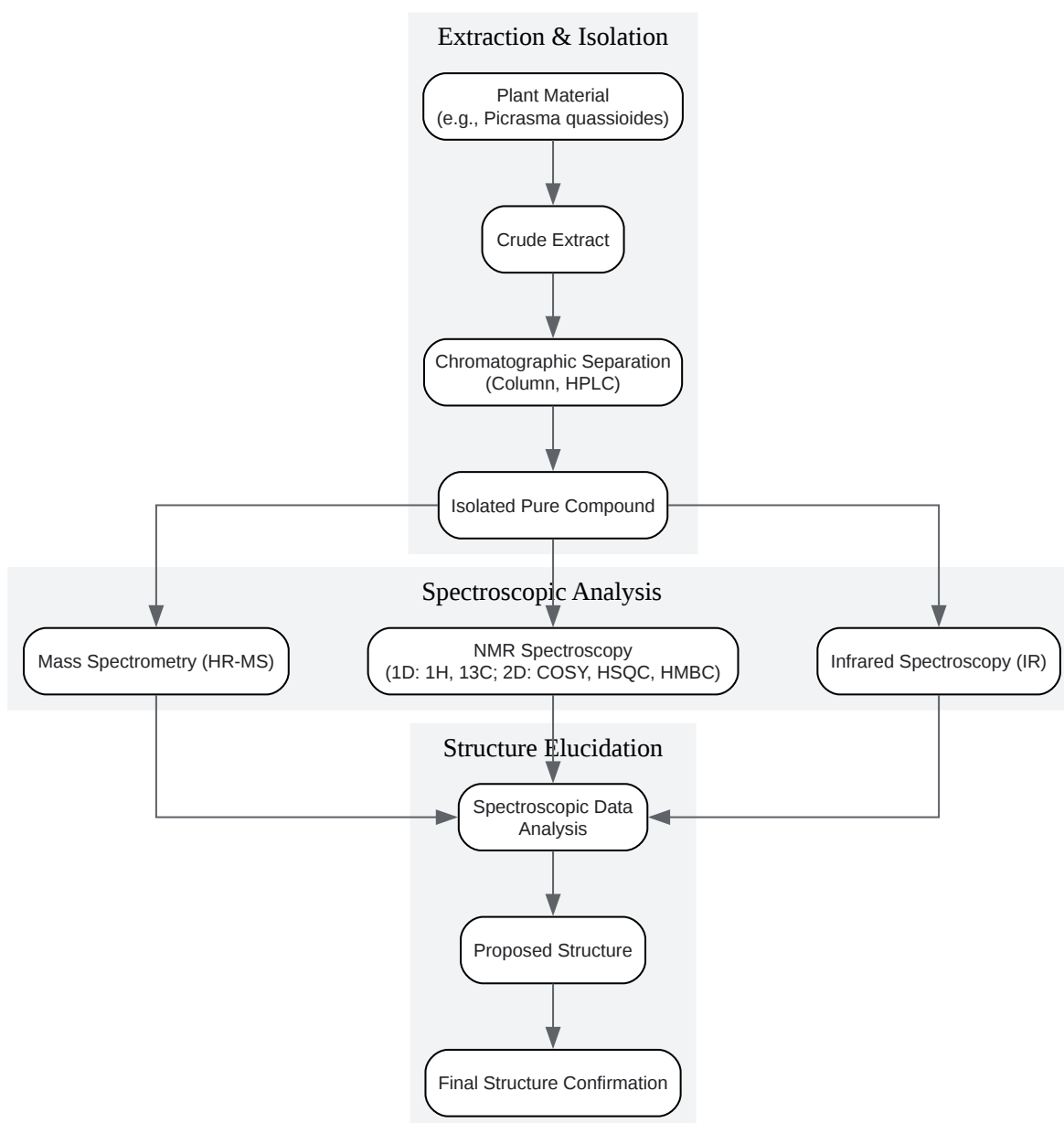
NMR spectra are recorded on a spectrometer, often operating at frequencies of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. Deuterated solvents such as

methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃) are used to dissolve the samples. The structure is elucidated using a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments, including:

- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is key to assembling the molecular skeleton.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel natural product.



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Caption: Workflow for the isolation and spectroscopic structure elucidation of a novel natural product.

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